molecular formula C7H4BrClN2 B15326206 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile

Cat. No.: B15326206
M. Wt: 231.48 g/mol
InChI Key: IYPNVRYVWCGLNM-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the bromination and chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 5-methylpyridine-2-amine derivatives.

Scientific Research Applications

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, chlorine, and nitrile) on the pyridine ring makes it a reactive intermediate in various chemical reactions. These groups can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering the electronic distribution within the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the chlorine and nitrile groups.

    3-Chloro-5-methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom.

    6-Bromo-2-methylpyridine: Similar structure but lacks the chlorine and nitrile groups.

Uniqueness

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-3-chloro-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3

InChI Key

IYPNVRYVWCGLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)C#N)Cl

Origin of Product

United States

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